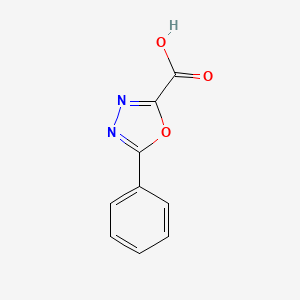

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The compound this compound represents a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom within the oxadiazole ring. The International Union of Pure and Applied Chemistry name "this compound" systematically describes the structural arrangement where the phenyl group is attached at position 5 of the oxadiazole ring, while the carboxylic acid functionality is located at position 2. This nomenclature follows established conventions for heterocyclic compounds, where the numbering system begins with the oxygen atom as position 1, followed by the nitrogen atoms at positions 2 and 4, and carbon atoms at positions 3 and 5.

The molecular formula C₉H₆N₂O₃ indicates the precise atomic composition of the compound. This formula reveals the presence of nine carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 190.16 grams per mole. The Chemical Abstracts Service registry number 99066-76-9 provides a unique identifier for this specific compound in chemical databases. Additional chemical identifiers include the International Chemical Identifier key HCTMDIVCEAEJOQ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O.

The degree of unsaturation, calculated from the molecular formula, indicates the presence of seven degrees of unsaturation, which corresponds to the aromatic phenyl ring contributing four degrees, the oxadiazole ring contributing two degrees, and the carboxylic acid carbonyl contributing one degree. This high degree of unsaturation contributes to the compound's stability and unique electronic properties that are characteristic of aromatic heterocyclic systems.

Crystallographic Analysis and Bonding Patterns

Crystallographic studies have provided detailed insights into the three-dimensional structure and bonding patterns of this compound and its derivatives. Single crystal X-ray diffraction analysis has been employed to determine precise bond lengths, bond angles, and molecular conformations. The crystal structure reveals that the compound adopts specific geometric arrangements that are influenced by both intramolecular and intermolecular interactions.

In related oxadiazole structures, crystallographic analysis has shown typical bond lengths within the oxadiazole ring system. The nitrogen-carbon bonds in the oxadiazole ring typically range from 1.299 to 1.309 angstroms, while the oxygen-nitrogen bond measures approximately 1.428 angstroms. The carbon-oxygen bond connecting the oxadiazole ring to the exocyclic oxygen shows a length of approximately 1.346 angstroms. These bond lengths are consistent with the expected values for a conjugated heterocyclic system with delocalized electron density.

The molecular geometry analysis reveals that the oxadiazole ring and the phenyl ring are essentially coplanar, with minimal deviation from planarity. This planar arrangement facilitates optimal overlap of pi-orbitals, contributing to the stability of the conjugated system. The carboxylic acid group can adopt different conformations relative to the oxadiazole ring, depending on crystal packing forces and hydrogen bonding interactions.

Intermolecular interactions play a crucial role in determining the crystal structure. Hydrogen bonding involving the carboxylic acid group creates dimeric or chain-like arrangements in the solid state. These hydrogen bonds typically involve the carboxylic acid hydrogen and nearby electronegative atoms, contributing to the overall stability of the crystal lattice. The presence of aromatic rings also enables pi-pi stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic techniques provide comprehensive information about the electronic and structural characteristics of this compound. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for different hydrogen environments within the molecule. The aromatic protons of the phenyl ring typically appear in the range of 7.2 to 7.8 parts per million, showing characteristic coupling patterns that confirm the monosubstituted benzene ring structure. The carboxylic acid proton appears as a broad signal around 12 parts per million, which can exchange with deuterium oxide, confirming the presence of the acidic hydrogen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears around 165-170 parts per million, reflecting the deshielding effect of the electronegative oxygen atoms. The aromatic carbons of both the phenyl ring and the oxadiazole ring show characteristic chemical shifts in the aromatic region between 120-160 parts per million. The carbon atoms directly attached to nitrogen in the oxadiazole ring exhibit distinct chemical shifts that differ from typical aromatic carbons due to the electronegativity of nitrogen.

Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within the molecule. The carboxylic acid functionality shows a broad stretching vibration around 3000-3500 wavenumbers corresponding to the hydroxyl group, and a sharp carbonyl stretch around 1700 wavenumbers. The oxadiazole ring exhibits characteristic carbon-nitrogen stretching vibrations around 1600 wavenumbers, while the aromatic carbon-carbon stretching appears around 1500-1600 wavenumbers. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide a unique spectroscopic signature for the compound.

Ultraviolet-Visible spectroscopy demonstrates the electronic transitions within the conjugated system. The compound typically exhibits absorption maxima around 270 nanometers, corresponding to pi to pi-star transitions within the extended conjugated system encompassing both the phenyl ring and the oxadiazole ring. The molar extinction coefficient provides information about the intensity of these electronic transitions, reflecting the degree of conjugation and the probability of the electronic transitions.

Computational Molecular Modeling (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Computational molecular modeling using Density Functional Theory has provided valuable insights into the electronic structure and properties of this compound. Theoretical calculations have been performed to optimize the molecular geometry and calculate various molecular properties including electronic energies, dipole moments, and frontier molecular orbital characteristics. These computational studies complement experimental data and provide predictions for properties that may be difficult to measure experimentally.

Density Functional Theory calculations have determined the optimized molecular geometry in the gas phase, revealing the preferred conformations and bond parameters. The calculated bond lengths and bond angles show excellent agreement with experimental crystallographic data, validating the computational approach. The calculations predict that the molecule adopts a planar or near-planar geometry, consistent with experimental observations from X-ray crystallography.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital analysis provides crucial information about the electronic properties and reactivity of the compound. The Highest Occupied Molecular Orbital typically shows significant electron density on the nitrogen atoms of the oxadiazole ring and the oxygen atoms of the carboxylic acid group, indicating these sites as potential nucleophilic centers. The Lowest Unoccupied Molecular Orbital often exhibits electron density on the carbon atoms of both the phenyl ring and the oxadiazole ring, suggesting these positions as potential sites for electrophilic attack.

The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides important information about the compound's electronic properties and potential reactivity. A smaller energy gap typically indicates greater reactivity and better electron-donating or electron-accepting capabilities. The calculated values help predict the compound's behavior in various chemical reactions and its potential applications in electronic materials.

Additional computational parameters include the calculated dipole moment, which provides information about the molecular polarity and potential for intermolecular interactions. The electrostatic potential surface maps reveal the distribution of electron density across the molecule, identifying regions of positive and negative electrostatic potential that influence molecular recognition and binding interactions. These computational results contribute to understanding the structure-activity relationships and guide the design of related compounds with enhanced properties.

Propiedades

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMDIVCEAEJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633342 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-76-9 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99066-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclodehydration of N,N'-Diacylhydrazines

One of the most common and classical methods to prepare 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid involves the cyclodehydration of N,N'-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This method proceeds via intramolecular cyclization, forming the oxadiazole ring and simultaneously introducing the carboxylic acid functionality at the 2-position.

-

- N,N'-diacylhydrazine precursor is dissolved in POCl3 and refluxed for 6–7 hours.

- After cooling, the reaction mixture is poured onto crushed ice and neutralized with sodium bicarbonate solution, precipitating the product.

- The solid is filtered, washed, and recrystallized from methanol to yield the pure acid.

-

- Reflux temperature (~100–110 °C)

- Reaction time: 6–7 hours

- Workup: Neutralization with aqueous sodium bicarbonate

Yields: Typically moderate to good, ranging from 50% to 80% depending on substrate purity and reaction optimization.

Hydrolysis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylate Esters

Another widely used approach is the hydrolysis of ester derivatives of this compound. For example, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate can be converted to the free acid by alkaline hydrolysis.

-

- The ester is dissolved in a mixture of tetrahydrofuran (THF), methanol, and water.

- Lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature for about 3 hours.

- The reaction mixture is acidified with dilute hydrochloric acid to pH ~3, and the product is extracted or precipitated.

- The solid is filtered and dried to obtain the acid in high purity.

-

- Solvent system: THF/MeOH/H2O (1:1:1)

- Base: LiOH·H2O (2.5 equiv)

- Temperature: Room temperature (~20 °C)

- Time: 3 hours

Yield: Approximately 83% reported.

Cyclization of Hydrazide with Carbon Disulfide and Subsequent Oxidation

In some synthetic routes, the hydrazide intermediate is reacted with carbon disulfide under alkaline conditions to form a dithiocarbazate intermediate, which upon cyclization and oxidation yields the oxadiazole carboxylic acid. This method is less common but useful for introducing sulfur-containing analogs.

-

- Alkaline medium (e.g., NaOH)

- Carbon disulfide addition at low temperature

- Subsequent cyclization with dehydrating agents

Yields: Variable, depending on substrate and conditions.

| Method No. | Starting Material | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | N,N'-Diacylhydrazine | POCl3, reflux, neutralization with NaHCO3 | 6–7 hours | ~100–110 °C | 50–80 | Classical cyclodehydration |

| 2 | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | LiOH·H2O in THF/MeOH/H2O, acidification | 3 hours | Room temperature | 83 | Mild alkaline hydrolysis of ester |

| 3 | Hydrazide + Carbon disulfide | NaOH, CS2, cyclization, oxidation | Variable | Ambient to reflux | Variable | Alternative sulfur-containing route |

Reaction Mechanism Insights:

The cyclodehydration mechanism involves nucleophilic attack of the hydrazide nitrogen on the adjacent carbonyl carbon, followed by elimination of water to form the oxadiazole ring. The presence of dehydrating agents like POCl3 facilitates this ring closure by activating the carbonyl group and removing water efficiently.-

- The choice of solvent and temperature critically affects yield and purity.

- Acid-base workup is essential to isolate the free acid and remove residual reagents.

- Purification by recrystallization or chromatography ensures >95% purity, confirmed by HPLC and melting point analysis.

-

- FT-IR spectra show characteristic carboxylic acid C=O stretch near 1700 cm⁻¹ and oxadiazole C=N stretch near 1600 cm⁻¹.

- NMR spectroscopy confirms aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid proton (~12 ppm).

- Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with C9H6N2O3 (m/z 190.16).

Solubility and Handling:

The compound exhibits pH-dependent solubility due to the carboxylic acid group, being more soluble in alkaline media. Salt formation (e.g., lithium or potassium salts) improves aqueous solubility for further applications.

The preparation of this compound is well-established through several synthetic routes, with cyclodehydration of N,N'-diacylhydrazines and hydrolysis of ester precursors being the most practical and widely used. Reaction conditions such as choice of dehydrating agent, solvent system, temperature, and reaction time are critical for optimizing yield and purity. The compound’s synthesis is supported by detailed mechanistic understanding and robust characterization techniques, making it accessible for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.

Substitution: The phenyl group and carboxylic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce different functional groups to the phenyl ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives have shown promising results in the development of new therapeutic agents. Notable applications include:

1. Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example, certain derivatives have been screened for their ability to inhibit cancer cell growth, showing promising results against various cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) with growth inhibition percentages exceeding 95% at specific concentrations . Molecular docking studies have also revealed strong binding affinities to target proteins involved in cancer progression .

2. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Studies have reported that derivatives of this compound possess activity against common pathogens such as E. coli and S. aureus . This makes them potential candidates for developing new antimicrobial agents.

3. Anti-inflammatory Effects

In vivo studies have shown that certain derivatives possess anti-inflammatory properties comparable to standard drugs like Indomethacin. The anti-inflammatory effects ranged from 33% to 62% reduction in paw swelling in experimental models . This suggests a potential application in treating inflammatory diseases.

Agricultural Applications

1. Agrochemicals

The compound is also being explored for its use in agrochemicals. Its derivatives can act as effective pesticides or herbicides due to their biological activity against plant pathogens and pests. The design of new agrochemical agents based on the oxadiazole framework could lead to more effective and environmentally friendly solutions.

Materials Science

1. Fluorescent Materials

5-Phenyl-1,3,4-oxadiazole derivatives are being investigated for their luminescent properties, which can be utilized in developing fluorescent materials for sensors and imaging applications . Their unique electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial growth by targeting essential enzymes and disrupting cellular processes . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Table 2: Electronic Properties from DFT Studies

| Compound | LHE | ΔG$_{\text{inject}}$ (eV) | Oxidation Potential (V vs. SCE) |

|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | 0.92 | -1.45 | +1.23 (ground state) |

| This compound | 0.85 | -1.32 | +1.45 (ground state) |

Actividad Biológica

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which consists of a phenyl group and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The molecular formula for this compound is C9H6N2O3, with a molecular weight of 190.16 g/mol.

The synthesis of this compound can be achieved through several methods, notably the cyclodehydration of N,N’-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid. The compound exhibits various chemical reactivity patterns, including oxidation and substitution reactions that can modify its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens:

-

Antibacterial Activity :

- Compounds containing the oxadiazole ring have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.25–1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- A study highlighted that certain oxadiazole derivatives demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa, indicating their potential as effective antibacterial agents .

- Antifungal Activity :

- Antitubercular Activity :

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cytotoxicity Studies :

- Mechanism of Action :

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors or condensation reactions. For example, 5-phenyl-1,3,4-oxadiazole derivatives are often prepared by reacting carboxylic acid hydrazides with carbon disulfide under alkaline conditions, followed by cyclization using dehydrating agents like phosphorus oxychloride . Purification involves recrystallization from ethanol or chromatography. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹).

- NMR : NMR shows phenyl protons (δ 7.2–7.8 ppm) and carboxylic acid proton (δ ~12 ppm). NMR identifies oxadiazole carbons (δ 165–170 ppm).

- X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing bond lengths/angles (e.g., C-O bond ~1.36 Å) .

Q. What solubility challenges arise with this compound, and how are they addressed experimentally?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers, insoluble in acidic media). Salt formation (e.g., potassium salts) improves aqueous solubility for biological assays . Co-solvents like DMSO (10–20% v/v) are used in vitro, while nanoformulation (liposomes or PEGylation) enhances bioavailability in vivo .

Advanced Research Questions

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer : Key strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electronic effects.

- Heterocyclic conjugation : S-alkylation with pyrimidine or thiophene moieties to enhance bioactivity, as seen in bis-heterocyclic hybrids .

- Pharmacophore hybridization : Combining with ferulic acid or piperazine scaffolds to target multifunctional enzymes (e.g., acetylcholinesterase in Alzheimer’s disease) .

Q. What methodologies assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Kinetic studies : Monitor decarboxylation rates in simulated gastric fluid (0.1 M HCl, 37°C) via UV-Vis spectroscopy (λmax ~270 nm). Activation energy is calculated using Arrhenius plots .

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidizing agents (H₂O₂) to identify degradation products via LC-MS .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

- Methodological Answer : Discrepancies often stem from assay conditions or cell lines. Standardize protocols:

- Dose-response curves : Use consistent concentrations (e.g., 1–100 µM) and controls (e.g., ciprofloxacin for antimicrobial assays).

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to validate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.